![molecular formula C24H30N4O B2907618 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-butylphenyl)acetamide CAS No. 887214-62-2](/img/structure/B2907618.png)
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-butylphenyl)acetamide
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Description
The compound “2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-butylphenyl)acetamide” is a complex organic molecule that contains a benzimidazole core, a piperidine ring, and an acetamide group. Benzimidazole derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory effects .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, benzimidazole derivatives are typically synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The piperidine ring could be introduced through a nucleophilic substitution reaction.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole core, a piperidine ring, and an acetamide group. The benzimidazole core is a bicyclic heteroarene, the piperidine ring is a six-membered ring with one nitrogen atom, and the acetamide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzimidazole core could contribute to its stability and the piperidine ring could influence its basicity .Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole derivatives, have been known to interact with various biological targets, including tubulin and histamine receptors .
Mode of Action
The exact mode of action of this compound is currently unknown. Benzimidazole derivatives have been shown to inhibit microtubule assembly formation , suggesting a potential mechanism of action for this compound.
Biochemical Pathways
Given the potential interaction with tubulin, it may affect cell division and growth processes .
Result of Action
If it does inhibit microtubule assembly, it could potentially disrupt cell division and growth .
properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-butylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O/c1-2-3-6-18-9-11-20(12-10-18)25-23(29)17-28-15-13-19(14-16-28)24-26-21-7-4-5-8-22(21)27-24/h4-5,7-12,19H,2-3,6,13-17H2,1H3,(H,25,29)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTVKQSQPAMFQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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